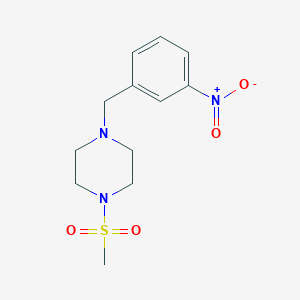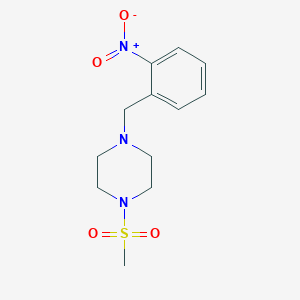![molecular formula C17H30N2O B246133 N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide](/img/structure/B246133.png)
N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide, also known as Memantine, is a medication used to treat Alzheimer's disease. It is a non-competitive NMDA receptor antagonist, which means it blocks the action of glutamate, a neurotransmitter that is involved in learning and memory. Memantine is a synthetic compound that was first synthesized in 1968 and was approved by the FDA in 2003 for the treatment of moderate to severe Alzheimer's disease.
Wirkmechanismus
N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide works by blocking the action of glutamate, a neurotransmitter that is involved in learning and memory. It does this by binding to the NMDA receptor, which is a type of glutamate receptor. By blocking the action of glutamate, memantine reduces the excitotoxicity that can occur in Alzheimer's disease.
Biochemical and Physiological Effects:
N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in the brain, increase the production of neurotrophic factors, and improve synaptic plasticity. In addition, it has been shown to improve mitochondrial function and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide has a number of advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action. It is also relatively easy to synthesize and is commercially available. However, there are some limitations to its use. It has a relatively short half-life, which means that it may need to be administered frequently in experiments. In addition, its effects may be dose-dependent, which can make it difficult to compare results between different experiments.
Zukünftige Richtungen
There are a number of future directions for research on memantine. One area of interest is its use in combination with other drugs for the treatment of Alzheimer's disease. Another area of interest is its use in other neurological disorders such as Parkinson's disease and multiple sclerosis. Finally, there is interest in developing new compounds that are based on the structure of memantine but have improved pharmacological properties.
Synthesemethoden
N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide is synthesized using a multi-step process starting from 1-adamantanecarboxylic acid. The synthesis involves the reaction of 1-adamantanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with diethylamine to form the N,N-diethylamide. The final step involves the reaction of the N,N-diethylamide with 1-bromo-3-chloropropane to form N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide has been extensively studied for its use in Alzheimer's disease. It has been shown to improve cognitive function and delay the progression of the disease. In addition, it has been studied for its use in other neurological disorders such as Parkinson's disease, Huntington's disease, and multiple sclerosis.
Eigenschaften
Molekularformel |
C17H30N2O |
|---|---|
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
N-[2-(diethylamino)ethyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C17H30N2O/c1-3-19(4-2)6-5-18-16(20)17-10-13-7-14(11-17)9-15(8-13)12-17/h13-15H,3-12H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
ZCWPLFSPERUBNW-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C12CC3CC(C1)CC(C3)C2 |
Kanonische SMILES |
CCN(CC)CCNC(=O)C12CC3CC(C1)CC(C3)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B246054.png)
![N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B246055.png)
![N-{3-[(diphenylacetyl)amino]phenyl}butanamide](/img/structure/B246057.png)
![3,4,5-trimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B246058.png)
![2-(2,4-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B246060.png)

![2-[(Z)-2-(2,4-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B246065.png)
![N-(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B246066.png)
![6-Amino-1',3'-dimethyl-3-propyl-2,4-dihydrospiro(pyrano[2,3-c]pyrazole-4,4'-piperidine-5-carbonitrile](/img/structure/B246069.png)

![1-(4-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246072.png)

